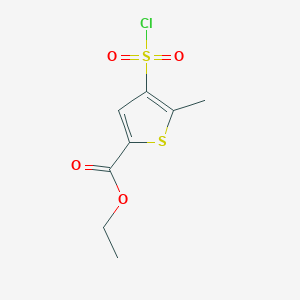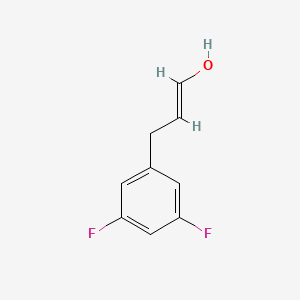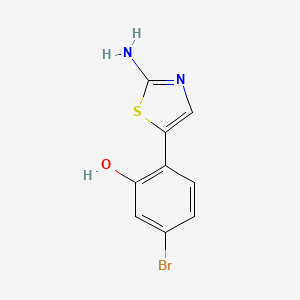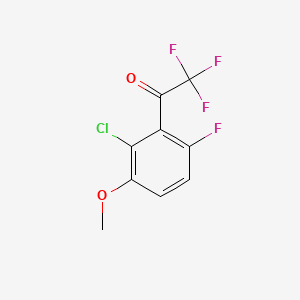
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C10H7ClF4O2 It is characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a trifluoroethanone group
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoro-3-methoxyphenol and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the by-products.
Procedure: The 2-chloro-6-fluoro-3-methoxyphenol is reacted with trifluoroacetic anhydride at a controlled temperature, typically around 0-5°C, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The carbonyl group in the trifluoroethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, and carboxylic acids
Scientific Research Applications
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. For example, it may inhibit specific enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone: This compound lacks the trifluoro group, which may result in different chemical reactivity and biological activity.
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol:
(2-Chloro-6-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound contains a pyrrolidine moiety, which may impart different biological activities compared to the trifluoroethanone derivative.
Properties
Molecular Formula |
C9H5ClF4O2 |
|---|---|
Molecular Weight |
256.58 g/mol |
IUPAC Name |
1-(2-chloro-6-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-5-3-2-4(11)6(7(5)10)8(15)9(12,13)14/h2-3H,1H3 |
InChI Key |
UPNRBQKDHQZVTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)

![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)

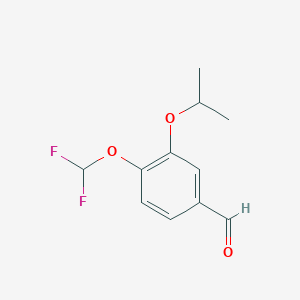
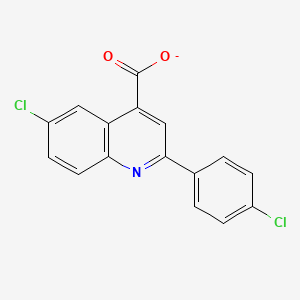
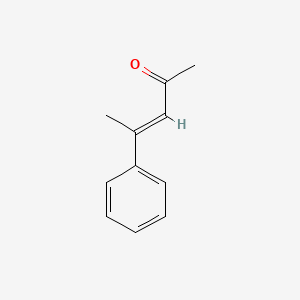
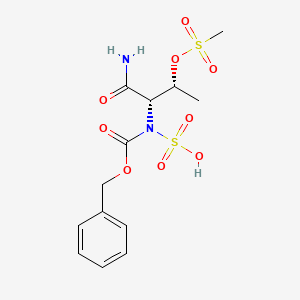
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
